molecular formula C15H25NO B4776768 3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine

3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine

Cat. No.: B4776768
M. Wt: 235.36 g/mol
InChI Key: VPFAGHDUXYBKGM-UHFFFAOYSA-N
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Description

3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a phenoxy group attached to a propan-1-amine backbone, with two ethyl groups attached to the nitrogen atom

Preparation Methods

The synthesis of 3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenol and N,N-diethylpropan-1-amine.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide ion by treatment with a strong base such as sodium hydride (NaH). This phenoxide ion then undergoes a nucleophilic substitution reaction with a suitable alkyl halide, such as 3-chloropropan-1-amine, to form the desired product.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine can be compared with other similar compounds, such as:

    3-(2,4-dimethylphenoxy)-N,N-diethylpropan-2-amine: This compound has a similar structure but with a different substitution pattern on the amine group.

    3-(2,4-dimethylphenoxy)-N,N-diethylbutan-1-amine: This compound has an additional carbon atom in the backbone, which may influence its chemical properties and reactivity.

    3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenoxy and diethylamine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-5-16(6-2)10-7-11-17-15-9-8-13(3)12-14(15)4/h8-9,12H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFAGHDUXYBKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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